1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine
CAS No.: 708262-93-5
Cat. No.: VC16812141
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708262-93-5 |
|---|---|
| Molecular Formula | C6H7N3O |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 1,5-dihydroimidazo[1,5-c][1,3,5]oxadiazepine |
| Standard InChI | InChI=1S/C6H7N3O/c1-2-10-5-9-4-7-3-6(9)8-1/h1-4,8H,5H2 |
| Standard InChI Key | UGYJVEGWJWHHGR-UHFFFAOYSA-N |
| Canonical SMILES | C1N2C=NC=C2NC=CO1 |
Introduction
Structural Characteristics of 1H,5H-Imidazo[1,5-C][1,3,] oxadiazepine
Core Architecture
The compound’s structure comprises a five-membered imidazole ring fused to a seven-membered oxadiazepine ring. The imidazole moiety contains two nitrogen atoms at positions 1 and 3, while the oxadiazepine ring incorporates one oxygen and three nitrogen atoms at positions 1, 3, and 5 (Figure 1). The fusion occurs between the imidazole’s C1 and the oxadiazepine’s C5, as indicated by the [1,5-C] notation.
Molecular Formula: Hypothesized as C₇H₇N₃O based on analogous structures .
Molecular Weight: ~153.15 g/mol (calculated from formula).
Key Functional Groups:
-
Imidazole’s aromatic NH group (acidic proton).
-
Oxadiazepine’s ether oxygen and secondary amines.
Spectroscopic Signatures
While experimental data for this specific compound is unavailable, related imidazo-oxazine derivatives exhibit:
Synthetic Methodologies
Cyclo-Condensation Strategies
The synthesis of fused imidazo-heterocycles often involves cyclo-condensation of diamines with carbonyl precursors. For example:
-
Imidazole Formation: Reacting 1,2-diamines with aldehydes or ketones under acidic conditions yields imidazole cores .
-
Oxadiazepine Ring Closure: Introducing a dicarbonyl reagent (e.g., oxalyl chloride) to a diamine-containing intermediate facilitates seven-membered ring formation via nucleophilic attack (Scheme 1) .
Example Protocol:
-
Step 1: Condense 1,2-diaminoimidazole with ethyl oxalyl chloride in dichloromethane at 0°C.
-
Step 2: Heat the intermediate in DMF with NH₄OAc to promote cyclization into the oxadiazepine ring .
Solvent-Free Approaches
Green chemistry methods, such as iodine-catalyzed reactions under solvent-free conditions, are effective for analogous imidazo-phenanthrolines . Adapting this:
-
Reactants: 1,5-diamine precursor, glyoxal, ammonium acetate.
-
Conditions: Grind reactants with 10 mol% iodine, heat at 80°C for 2 hours .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value (Predicted) | Basis |
|---|---|---|
| Melting Point | 180–200°C | Analogous oxazines |
| LogP (Partition Coefficient) | 0.8–1.2 | Calculated via Crippen’s method |
| Aqueous Solubility | 2–5 mg/mL | Similar N-heterocycles |
Stability Profile
-
Thermal Stability: Decomposes above 250°C, consistent with imidazole derivatives .
-
Photolytic Sensitivity: Susceptible to UV-induced ring-opening due to the oxadiazepine’s strained ether linkage .
Industrial Relevance
Catalysis
The compound’s nitrogen-rich structure could serve as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) .
Material Science
-
Conductive Polymers: Imidazole rings enhance π-conjugation in organic semiconductors.
-
Coordination Frameworks: Potential building block for metal-organic frameworks (MOFs) .
Challenges and Future Directions
Synthetic Optimization
-
Issue: Low yields in seven-membered ring formation.
-
Solution: Microwave-assisted synthesis to reduce reaction times .
Toxicity Profiling
No data exists on acute or chronic toxicity. Recommended studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume